1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile
Overview
Description
1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It has been reported to have potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[3,2-c]pyridine derivatives has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The 1H-Pyrrolo[3,2-c]pyridine nucleus could form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . In addition, a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of the 1H-Pyrrolo[3,2-c]pyridine ring to form a hydrogen bond with G485 to improve the activity .Chemical Reactions Analysis
The 1H-Pyrrolo[2,3-b]pyridines are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical And Chemical Properties Analysis
The prediction of physicochemical properties disclosed that 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile conformed well to the Lipinski’s rule of five .Scientific Research Applications
Anticancer Activity
- Scientific Field : Medicinal Chemistry, Oncology
- Application Summary : 1H-Pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors . These compounds have shown moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .
- Methods of Application : The compounds were tested for their ability to inhibit tubulin polymerization, disrupt tubulin microtubule dynamics, cause G2/M phase cell cycle arrest, and induce apoptosis .
- Results : Among the tested compounds, one (referred to as 10t) exhibited the most potent activities against the three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM . It potently inhibited tubulin polymerization at concentrations of 3µM and 5µM, and remarkably disrupted tubulin microtubule dynamics at a concentration of 0.12µM .
Analgesic and Sedative Activity
- Scientific Field : Pharmacology
- Application Summary : Derivatives of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione have shown potential analgesic and sedative activity .
- Methods of Application : The compounds were tested in the “hot plate” test and the “writhing” test for analgesic activity, and their effect on locomotor activity and duration of thiopental sleep was assessed for sedative activity .
- Results : All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine in their analgesic effect . All of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .
Fibroblast Growth Factor Receptor Inhibitors
- Scientific Field : Medicinal Chemistry, Oncology
- Application Summary : 1H-Pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .
- Methods of Application : The compounds were tested for their ability to inhibit FGFR1, 2, and 3 . In vitro, the compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
- Results : Compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .
Blood Glucose Reduction
- Scientific Field : Pharmacology
- Application Summary : Compounds derived from 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione have shown potential to reduce blood glucose . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
- Methods of Application : The compounds were tested for their ability to reduce blood glucose .
- Results : The compounds were found to be effective in reducing blood glucose .
Inhibition of FGFR Signaling Pathway
- Scientific Field : Medicinal Chemistry, Oncology
- Application Summary : A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed with potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
- Methods of Application : The compounds were tested for their ability to inhibit FGFR1, 2, and 3 . In vitro, the compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
- Results : Compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .
Colchicine-Binding Site Inhibitors
- Scientific Field : Medicinal Chemistry, Oncology
- Application Summary : A new series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . These compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .
- Methods of Application : The compounds were tested for their ability to inhibit tubulin polymerization, disrupt tubulin microtubule dynamics, cause G2/M phase cell cycle arrest, and induce apoptosis .
- Results : Among the tested compounds, one (referred to as 10t) exhibited the most potent activities against the three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-3-6-4-11-8-1-2-10-5-7(6)8/h1-2,4-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPNWRGCFHESRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70739173 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70739173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile | |
CAS RN |
1260385-57-6 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70739173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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